3-Amino-1-(4-chlorophenyl)urea

Description

Overview of Urea (B33335) Derivatives in Contemporary Chemical and Biological Research

Urea derivatives are a diverse class of organic compounds that feature the urea moiety as a core structural component. This functional group's ability to form stable hydrogen bonds with biological targets like proteins and receptors is a key reason for their extensive use in drug design. nih.govresearchgate.net Contemporary research continues to explore the vast potential of these compounds, leading to the development of novel therapeutic agents and advanced materials. nih.govontosight.ai

The journey of urea-based compounds in medicinal chemistry began with early discoveries of their biological activities. hilarispublisher.com One of the pioneering examples is the development of suramin, a potent antitrypanosomal agent derived from an early urea compound. nih.gov Over the decades, the urea scaffold has been incorporated into a wide array of drugs, including anticancer, antibacterial, anticonvulsant, and antidiabetic agents. nih.govchemicaljournal.in This historical progression highlights the enduring importance of the urea functional group in the development of new medicines. nih.gov

While the pharmaceutical industry remains a primary consumer of urea derivatives, their applications extend far beyond medicine. pmarketresearch.com In agriculture, they are crucial components of fertilizers and herbicides. hilarispublisher.compmarketresearch.com The automotive industry utilizes urea in selective catalytic reduction systems to minimize harmful emissions. petrobarous.com Furthermore, urea derivatives are integral to the production of polymers and resins, and they are finding new applications in areas like carbon capture technology and green construction materials. pmarketresearch.competrobarous.com

Historical Trajectory and Evolution of Urea-Based Compounds in Medicinal Chemistry

Strategic Importance of Phenylurea and Aminourea Scaffolds in Molecular Design

The phenylurea and aminourea scaffolds are particularly significant in the design of new molecules with specific functions. nih.govchemicaljournal.in The presence of an aromatic ring and an additional amino group, respectively, provides opportunities for extensive chemical modification, allowing for the fine-tuning of a compound's properties. chemicaljournal.innih.gov

The reactivity of the urea moiety is influenced by the nature of the substituents on its nitrogen atoms. nih.govthieme-connect.com The presence of electron-donating or electron-withdrawing groups can alter the electron density of the urea backbone, affecting its ability to participate in chemical reactions. nih.gov The N-substituted urea moiety can undergo various reactions, including hydrolysis and reactions at the amino groups, making it a versatile building block in organic synthesis. mdpi.comsmolecule.com The conformation of N,N'-diphenylureas is typically a trans,trans arrangement in both solution and solid states. nih.gov

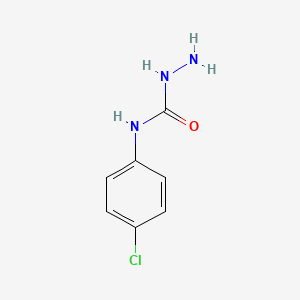

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-amino-3-(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFKGEPYTJGZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374059 | |

| Record name | 3-amino-1-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69194-89-4 | |

| Record name | 3-amino-1-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 1 4 Chlorophenyl Urea and Analogous Structures

Established Synthetic Pathways for Urea (B33335) Derivatives

The formation of the urea bond is a fundamental transformation in organic synthesis, with several reliable methods at the disposal of chemists.

Urea-Forming Reactions: Coupling of Aromatic Amines with Isocyanates or Carbamates

The most direct and widely utilized method for synthesizing N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. doxuchem.com This reaction is typically high-yielding and proceeds under mild conditions. For the synthesis of a compound like 3-Amino-1-(4-chlorophenyl)urea, this would involve the reaction of 4-chlorophenyl isocyanate with hydrazine (B178648), followed by appropriate workup. The isocyanate, being highly electrophilic, readily reacts with the nucleophilic amine. doxuchem.com This process is generally carried out in an inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature, and it does not necessitate a base.

Alternatively, carbamates can serve as precursors to ureas. Phenyl carbamates are often employed, though their reactions can be reversible. Isopropenyl carbamates offer an advantage as they react irreversibly. The reaction of an amine with a carbamate (B1207046) provides the desired urea product. Another approach involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene, to generate an isocyanate in situ from an amine, which then reacts with another amine to form the urea.

The table below summarizes common reagents and their roles in urea synthesis.

| Reagent Class | Specific Example | Role in Urea Synthesis |

| Isocyanates | 4-chlorophenyl isocyanate | Direct reaction with an amine to form the urea bond. doxuchem.com |

| Carbamates | Phenyl carbamate | Reacts with amines to form ureas, though can be reversible. |

| Phosgene Equivalents | Triphosgene | In situ generation of isocyanates from amines. |

| Cyanate (B1221674) Salts | Potassium isocyanate | Reacts with amines in water, often with acid, to form ureas. rsc.org |

Optimized Reaction Conditions for High-Yield Synthesis

Achieving high yields in urea synthesis often depends on carefully controlling reaction parameters such as solvent, temperature, and stoichiometry. For the reaction between amines and isocyanates, the choice of solvent is crucial to ensure solubility of the reactants and to facilitate the reaction. While the reaction often proceeds readily at room temperature, gentle heating can sometimes be employed to drive the reaction to completion.

A notable advancement for synthesizing N-substituted ureas is the use of potassium isocyanate in water, which avoids organic solvents. rsc.org This method has proven effective for a variety of N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration or extraction for isolation. rsc.org The process is also scalable, demonstrating its industrial applicability. rsc.org For instance, the reaction of aniline (B41778) with potassium isocyanate in water, facilitated by aqueous HCl, yields phenylurea in over 95% yield. rsc.org

Recent developments have also focused on one-pot syntheses to improve efficiency. For example, Boc-protected amines can be converted to isocyanates in situ using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then react with another amine to form unsymmetrical ureas in high yields. organic-chemistry.org Another efficient method utilizes a triphenylphosphine/trichloroisocyanuric acid system for the synthesis of various urea derivatives from amines and alcohols. tandfonline.com Optimization of this latter system involved studying the molar ratios of reagents, solvent, and temperature, with a 0.3:1:1:1 molar ratio of TCCA:PPh3:amine 1:amine 2 in dry 1,4-dioxane (B91453) at 80°C providing excellent yields. tandfonline.com

The following table showcases optimized conditions for selected urea syntheses.

| Reactants | Catalyst/Reagent System | Solvent | Temperature | Yield |

| Aniline, Potassium Isocyanate | Aqueous HCl | Water | Not Specified | >95% rsc.org |

| Benzylamine, Aniline | TCCA/PPh3 | 1,4-Dioxane | 80°C | 95% tandfonline.com |

| Boc-protected amines, various amines | 2-chloropyridine/Tf2O | Not Specified | Not Specified | High organic-chemistry.org |

Specialized Synthetic Approaches to N-3 Amino-Substituted Urea Scaffolds

The synthesis of N-3 amino-substituted ureas, such as this compound, requires specific strategies to introduce the N-amino group.

Reaction of Appropriate Amines with Chloro-Substituted Aromatic Isocyanates

A direct approach to synthesizing this compound involves the reaction of 4-chlorophenyl isocyanate with a suitable nitrogen-containing nucleophile that possesses a free amino group or a protected precursor. Hydrazine or its derivatives are common choices for this transformation. The reaction proceeds via the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the isocyanate.

For example, the synthesis of N-(2-Bromophenyl)-N'-(2-hydroxy-4-cyanophenyl) urea was achieved by reacting 2-bromophenyl isocyanate with 4-amino-3-hydroxybenzonitrile (B1279274) in the presence of piperidine (B6355638) in acetonitrile (B52724). google.com This illustrates a general strategy where a substituted phenyl isocyanate is reacted with an amino-containing compound to furnish the urea derivative. google.com

One-Pot Synthetic Strategies for Urea Derivatives

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. Several one-pot methods for urea synthesis have been developed.

One such strategy involves the Tiemann rearrangement of amidoximes, generated from nitriles and hydroxylamine. thieme-connect.de The amidoxime (B1450833) undergoes rearrangement in the presence of a benzenesulfonyl chloride to form an N-substituted cyanamide, which is then hydrolyzed in the same pot to the N-monosubstituted urea. thieme-connect.de This three-step, one-pot process provides a versatile route to a wide range of urea derivatives from readily available nitriles. thieme-connect.de

Another innovative one-pot approach involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source. organic-chemistry.org This method generates an isocyanate intermediate in situ via a Hofmann rearrangement, which is then trapped by ammonia to yield the N-substituted urea. organic-chemistry.org Furthermore, a palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate has been developed for the one-pot synthesis of unsymmetrical ureas, showcasing tolerance for a wide array of functional groups. organic-chemistry.org

Derivatization and Further Chemical Transformations of this compound Derivatives

The 3-amino group in this compound and its analogs is a key functional handle for further derivatization. This terminal amino group can undergo a variety of chemical transformations, allowing for the synthesis of a diverse library of related compounds.

One common reaction is the derivatization with aldehydes and ketones to form semicarbazones. arkanlabs.comchemicalbook.com This reaction is often used for the characterization of carbonyl compounds, as the resulting semicarbazones are typically crystalline solids with sharp melting points. arkanlabs.com The N-amino group can also be a nucleophile in various coupling reactions.

Furthermore, the core urea structure can participate in cyclization reactions. For instance, N,N'-disubstituted ureas, formed in situ from anilines and isocyanates, can undergo intramolecular C-H amidation to form benzimidazolones, which are important heterocyclic scaffolds in medicinal chemistry. acs.org

Derivatization is a crucial technique to modify the properties of a molecule. researchgate.net In the context of analytical chemistry, derivatization is employed to enhance the detectability and chromatographic behavior of analytes. researchgate.net For a compound like N-aminourea (semicarbazide), derivatization with reagents like 2-nitrobenzaldehyde (B1664092) is used to improve its analysis by techniques such as liquid chromatography-mass spectrometry. researchgate.net

Oxidative Processes and Resulting Derivatives

The phenylurea scaffold, particularly when bearing amino groups, can undergo several oxidative transformations. The specific outcomes of these reactions are dependent on the oxidizing agent used and the precise structure of the substrate.

For analogous structures like 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, the amino group is a primary site for oxidation. Strong oxidizing agents can convert the amino functionality into a nitro group. Common reagents for such transformations in related aromatic amines include potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2).

In a different context, the urea derivative N-(4-chlorophenyl)-N-hydroxy-N′-(3-chlorophenyl)urea has been shown to undergo a one-electron oxidation in the presence of lipoxygenase enzymes. This reaction is part of a pseudoperoxidase cycle where the compound acts as a reducing agent for the enzyme's iron center, generating a nitroxide radical as the oxidized product. nrcresearchpress.com This highlights that oxidative processes can be mediated by biological systems, leading to distinct radical intermediates.

Table 1: Examples of Oxidative Processes on Phenylurea Analogs

| Starting Compound Analogue | Reagent/Condition | Major Product Type | Reference |

| 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | Potassium permanganate (KMnO4) or Hydrogen peroxide (H2O2) | Nitro derivative | |

| N-(4-chlorophenyl)-N-hydroxy-N′-(3-chlorophenyl)urea | Lipoxygenase (enzymatic) | Nitroxide radical | nrcresearchpress.com |

Reductive Reactions and Products

Reductive reactions on this compound and its analogs can target different functional groups. A key transformation is the reduction of the chlorophenyl group. This reaction, typically a dehalogenation, can form the corresponding aniline derivative. Common reducing agents for such processes include powerful hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), though conditions may need to be optimized to avoid reduction of the urea moiety itself.

In the synthesis of related compounds, reduction is also a key step. For example, the preparation of amine precursors for urea synthesis often involves the reduction of phenylacetonitriles using reagents like LiAlH4/AlCl3 or borane (B79455) dimethyl sulfide. nih.gov This demonstrates the utility of reduction in building the foundational blocks for more complex urea derivatives.

Table 2: Examples of Reductive Reactions on Phenylurea Analogs

| Starting Compound Analogue/Precursor | Reagent/Condition | Major Product Type | Reference |

| 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4) | Aniline derivative (dechlorinated) | |

| Phenylacetonitriles | LiAlH4/AlCl3 or Borane dimethyl sulfide | Phenyl-ethyl-amines | nih.gov |

Nucleophilic Substitution Reactions on the Chlorophenyl Moiety

The chlorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution, although this often requires specific conditions or activation. For several analogous chlorophenyl urea compounds, the chlorine atom can be displaced by other nucleophiles. smolecule.comevitachem.com

Examples of nucleophiles include hydroxyl groups (from NaOH) or alkoxy groups, which would yield the corresponding phenol (B47542) or alkoxy-phenyl derivatives. Such substitution reactions allow for significant modification of the phenyl ring's electronic and steric properties. The reactivity can be influenced by other substituents on the ring and the choice of solvent and temperature. smolecule.comevitachem.com This pathway is a key strategy for diversifying the structures of pharmacologically active phenylureas. ontosight.ai

Table 3: Examples of Nucleophilic Substitution on Chlorophenyl Urea Analogs

| Starting Compound Analogue | Nucleophile/Reagent | Major Product Type | Reference |

| 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | Hydroxide (e.g., NaOH) or Alkoxide | Hydroxyl or alkoxy derivatives | |

| 3-Amino-1-(2-chloro-4-methylphenyl)urea | Various nucleophiles | Substituted phenyl derivatives | smolecule.com |

| 1-(4-Chlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea | Various nucleophiles | Substituted phenyl derivatives | evitachem.com |

Modification and Functionalization of Amino Groups for Structural Diversity

The terminal amino group (-NH2) of this compound is a highly versatile handle for chemical modification, enabling the creation of extensive derivative libraries. This group can readily react with a wide range of electrophiles. smolecule.com

One common transformation is condensation with carbonyl compounds, such as aldehydes or ketones, to form imine derivatives. smolecule.com Another significant pathway is acylation, where the amino group reacts with acyl chlorides or anhydrides in the presence of a base to form amide linkages. This approach has been used to synthesize a variety of N-substituted urea derivatives. Furthermore, the amino group can participate in multicomponent reactions, leading to the formation of complex heterocyclic structures. researchgate.net These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships. smolecule.comresearchgate.net

Table 4: Examples of Amino Group Functionalization in Phenylurea Analogs

| Starting Compound Analogue | Reagent/Condition | Resulting Functional Group/Derivative | Reference |

| 3-Amino-1-(2-chloro-4-methylphenyl)urea | Carbonyl compounds (aldehydes, ketones) | Imines | smolecule.com |

| 1-(4-Aminophenyl)-3-phenylurea | Alkyl halides or Acyl chlorides with base (e.g., triethylamine) | Substituted urea derivatives (Amides) | |

| 3-Amino-1,2,4-triazole (as an example of an amino-functionalized core) | Aldehydes, pyruvic acids | Fused heterocyclic systems | researchgate.net |

| 3-Amino-1-[4-(difluoromethoxy)phenyl]urea | Electrophiles | Various derivatives | smolecule.com |

Structure Activity Relationship Sar Investigations and Rational Molecular Design Principles

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of phenylurea derivatives can be significantly altered by the nature and position of substituents on the molecule. Research has focused on modifying the chlorophenyl ring and the terminal amino group to map the chemical space and identify features that enhance desired activities.

The 4-chlorophenyl group is a critical component for the biological activity of many phenylurea compounds. Studies have shown that the para-position is strongly preferred for substitutions. nih.gov Modifications at this position have been systematically explored to understand the impact of steric and electronic properties.

Research into Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that while small alkyl groups at the para-position are tolerated, larger groups like isopropyl result in a loss of activity, suggesting steric limitations within the target's binding site. nih.gov Conversely, the introduction of electron-withdrawing groups at the para-position, such as a nitro group, has been shown to be beneficial for activity. nih.gov In studies targeting the cannabinoid CB1 receptor, electron-withdrawing groups like fluoro and cyano at the 4-position maintained or enhanced potency, whereas electron-donating groups like methoxy (B1213986) or dimethylamino led to reduced activity. acs.org

Similarly, when targeting Penicillin-Binding Protein 4 (PBP4), replacing the 4-chloro substituent with a 4-methoxy group resulted in a significant reduction in inhibitory activity. nih.gov The phenyl ring itself is considered essential for binding activity, as its replacement with a cyclohexyl or n-hexyl group led to a complete loss of inhibition in IDO1 studies. nih.gov

| Substituent at Para-Position | Effect on Activity | Target/Study Context | Source |

|---|---|---|---|

| -Cl (Reference) | Active | General | nih.govnih.gov |

| -F | Similar or increased activity | IDO1, CB1 | nih.govacs.org |

| -Br | Similar activity | IDO1 | nih.gov |

| -CN | Increased activity | CB1 | acs.org |

| -NO₂ | Beneficial for activity | IDO1 | nih.gov |

| -CH₃ | Maintained activity | IDO1 | nih.gov |

| -CH(CH₃)₂ (Isopropyl) | Loss of activity | IDO1 | nih.gov |

| -OCH₃ | Reduced activity | PBP4, CB1 | acs.orgnih.gov |

The N-3 amino group of 3-Amino-1-(4-chlorophenyl)urea, which gives the molecule its semicarbazide (B1199961) character, is a key site for potential modification. In semicarbazide, the terminal -NH2 group is generally the most nucleophilic and reactive site for forming derivatives. doubtnut.com This is because the lone pairs on the two nitrogen atoms adjacent to the carbonyl group are involved in resonance, decreasing their nucleophilicity. doubtnut.com

The position of the chlorine atom on the phenyl ring is a critical determinant of activity. As noted, there is a strong preference for para-substitution in many phenylurea derivatives. nih.gov Moving the chlorine atom or adding other halogens can fine-tune the compound's properties.

Studies on IDO1 inhibitors found that ortho,para-disubstituted derivatives (e.g., o,p-dichloro) were inactive, reinforcing the preference for a single para-substituent. nih.gov In the context of PBP4 inhibitors, moving from a single para-chloro substituent to a 3,5-dichloro arrangement led to a significant drop in activity. nih.gov However, other patterns, like 2,4-dichloro substitution, returned activity similar to the original para-chloro compound. nih.gov

Replacing the para-chloro with other halogens often maintains or improves activity. For IDO1 inhibitors, para-fluoro and para-bromo substitutions yielded potencies similar to the para-chloro analogue. nih.gov For CB1 receptor modulators, a 4-fluoro substituent also provided good potency. acs.org Generally, the introduction of a halogen bond can increase affinity by up to an order of magnitude, and in many systems, this affinity increases when moving from chlorine to heavier halogens like bromine and iodine. acs.org This is attributed to the increased size and polarizability of the heavier atoms, which can lead to stronger non-covalent interactions with a biological target. acs.org

| Substitution Pattern | Effect on Activity | Target/Study Context | Source |

|---|---|---|---|

| 4-Cl (para) | Active (Reference) | General | nih.govnih.gov |

| 4-F (para) | Similar or higher potency | IDO1, CB1 | nih.govacs.org |

| 4-Br (para) | Similar potency | IDO1 | nih.gov |

| 3-Cl (meta) | Active (Most active in one urease inhibitor series) | Urease Inhibitors | nih.gov |

| 2,4-dichloro | Similar activity to 4-Cl | PBP4 | nih.gov |

| 3,5-dichloro | Reduced activity | PBP4 | nih.gov |

| o,p-dichloro | Inactive | IDO1 | nih.gov |

Influence of Variations at the N-3 Amino Position

Conformational Analysis and Steric Factors in SAR

The three-dimensional shape (conformation) and size (steric factors) of a molecule are pivotal for its interaction with a biological target. For phenylurea derivatives, the relative orientation of the phenyl ring and the urea (B33335) group is critical. Computational analysis of phenylurea indicates that its lowest energy form is a trans isomer with a syn geometry, which is consistent with crystal structure data. pnnl.gov The barrier to rotation around the C(aryl)-N bond is relatively low (2.4 kcal/mol), suggesting the molecule can adopt different conformations. pnnl.gov

Steric hindrance plays a significant role in the SAR of these compounds. As mentioned, large substituents at the para-position of the phenyl ring can abolish activity, indicating that the binding pocket has strict size limitations. nih.gov QSAR studies on cytokinin-active phenylureas have shown that an overlap between the optimum conformation of the ureido structure and the natural ligand is essential for activity, emphasizing the importance of molecular shape. In a series of neuropeptide Y5 receptor antagonists, the stereochemistry of substituents was found to be crucial, with the receptor favoring an erythro configuration between two chiral centers on a side chain. sci-hub.se This highlights that subtle changes in 3D geometry can have a profound impact on binding affinity.

Correlation of Electronic Properties with Biological Activity

The electronic nature of substituents, whether they withdraw or donate electrons, significantly influences the biological activity of phenylurea compounds. This is often due to changes in how the molecule interacts with the target protein, such as through hydrogen bonding or other non-covalent interactions.

Multiple studies have demonstrated that electron-withdrawing groups on the phenyl ring enhance activity. For IDO1 inhibitors, such groups at the para-position were found to be beneficial. nih.gov This was also observed for CB1 receptor modulators, where electron-withdrawing groups like cyano and fluoro at the para-position yielded potent compounds, while electron-donating groups were less effective. acs.org The presence of a chlorine atom increases the lipophilicity of a molecule and can polarize the phenyl ring, leading to stronger non-bonding interactions with the target protein. researchgate.net

Computational studies have further quantified these relationships. For some diarylurea derivatives acting as carbonic anhydrase inhibitors, a linear relationship was found between HOMO-LUMO energy levels, total energy, and dipole moments with increasing inhibitory activity, confirming the importance of electronic parameters. sci-hub.stresearchgate.net

Computational and Medicinal Chemistry Approaches for Lead Compound Development and Optimization

Modern drug discovery heavily relies on computational methods to accelerate the process of hit-to-lead and lead optimization. science.gov These approaches allow for the rational design of new analogues and the prediction of their biological activity before synthesis.

Molecular docking is a widely used technique to predict the binding mode of a ligand within a protein's active site. For phenyl-urea based inhibitors of PBP4, docking was used to generate an initial model that guided the synthesis of a pilot library of new compounds. nih.gov Such models can reveal key interactions, such as the directed halogen interactions between the chlorine atom of the urea tail and specific amino acid residues in the binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate chemical structures with biological activity. collaborativedrug.com For phenylurea herbicides, QSAR models have highlighted the importance of hydrophobic, steric, and electronic effects of substituents. For quinazolinone-based ureas, QSAR studies concluded that the urea and thiourea (B124793) groups were crucial for enhancing cytotoxic effects and that halogen substitutions could further increase this activity. gsconlinepress.com These models serve as powerful predictive tools to prioritize the synthesis of the most promising candidates, saving time and resources in the optimization process. science.gov

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 3-Amino-1-(4-chlorophenyl)urea and its derivatives might interact with biological macromolecules such as enzymes and receptors.

Prediction and Elucidation of Binding Modes with Target Macromolecules

Molecular docking studies have been employed to elucidate the binding modes of compounds structurally related to this compound with various protein targets. For instance, derivatives have been docked into the active sites of enzymes like urease and the cannabinoid receptor CB1. nih.govresearchgate.net In a study involving novel quinazolin-4(3H)-one derivatives, a related compound, 3-(4-aminophenyl)-2-(chloromethyl)quinazolin-4(3H)-one, was docked into the ATP binding site of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK). ekb.eg This analysis helps in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

The predictive power of molecular docking lies in its ability to identify the most probable binding conformation of a ligand within a protein's binding pocket. This information is crucial for structure-based drug design, enabling the rational modification of the ligand to enhance its binding affinity and selectivity for the target. For example, understanding how the 4-chlorophenyl group and the urea (B33335) moiety of the compound orient themselves within a receptor can guide the synthesis of more potent analogues. nih.gov

Assessment of Binding Affinities and Interactions

Beyond predicting the binding pose, molecular docking provides an estimation of the binding affinity, often expressed as a scoring function or binding energy. Lower binding energy scores typically indicate a more stable ligand-protein complex. Studies on related phenylurea compounds have utilized docking to compare the binding affinities of a series of derivatives against a specific target. nih.govnih.gov For example, in a study of quinoxaline (B1680401) derivatives targeting the acetylcholine-binding protein (AChBP), a surrogate for insect acetylcholinesterase, the binding energy scores were calculated to rank the potential insecticidal activity of the compounds. nih.gov

The interactions underpinning these binding affinities are also meticulously analyzed. These can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For instance, the urea group is a proficient hydrogen bond donor and acceptor, a feature that is often critical for its interaction with amino acid residues in a protein's active site. The chlorine atom on the phenyl ring can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of this compound. DFT methods are used to calculate the electronic structure of molecules, providing insights into their reactivity and spectroscopic properties.

Analysis of Electronic Structure, Reactivity, and Spectroscopic Properties (e.g., HOMO-LUMO)

DFT calculations are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

The distribution of these frontier molecular orbitals also reveals the likely sites for electrophilic and nucleophilic attack. The HOMO region indicates the location from which an electron is most likely to be donated (nucleophilic character), while the LUMO region indicates the location where an electron is most likely to be accepted (electrophilic character). This analysis is invaluable for predicting how the molecule will interact with other reagents and biological molecules.

Furthermore, DFT can be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. d-nb.infomdpi.com By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and a more detailed assignment of the spectral features can be achieved. d-nb.info

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, stability, and polarizability. A smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Predicts sites for electrophilic and nucleophilic attack. nih.gov |

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms in a molecule. acs.org By systematically rotating the single bonds and calculating the energy of each resulting conformer, an energy landscape can be mapped. whiterose.ac.uk

This analysis is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target. worktribe.com DFT calculations can provide accurate relative energies of different conformers, helping to identify the low-energy, and therefore more populated, conformations in a given environment. whiterose.ac.uk

Molecular Dynamics Simulations to Understand Compound-Target Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of both the ligand and the protein and the stability of their complex. researchgate.netresearchgate.net

By simulating the behavior of the this compound-protein complex in a solvated environment, researchers can observe how the interactions evolve over time. This can reveal important information that is not apparent from a static docking pose, such as:

Stability of the binding mode: MD simulations can assess whether the initial binding pose predicted by docking is stable over a period of nanoseconds or microseconds.

Role of water molecules: The simulation can explicitly show the role of water molecules in mediating or disrupting ligand-protein interactions.

Conformational changes: MD can capture any conformational changes in the protein or the ligand upon binding.

In Silico Prediction Models for Biological Activity (e.g., ToxCast, Prediction of Activity Spectra of Substances)

In silico toxicology models are crucial for prioritizing chemicals for in-depth testing and for providing insights into their potential mechanisms of action. nih.govimmunocure.us These models use a chemical's structure to forecast its potential to cause adverse effects in humans and the environment. nih.gov

Toxicity Forecaster (ToxCast)

The U.S. Environmental Protection Agency (EPA) launched the ToxCast program to screen thousands of chemicals using high-throughput in vitro assays and develop predictive models of their biological effects. nih.govresearchgate.net The program generates data on a wide array of biological processes, which can then be used to build models that link chemical structures to potential toxicity pathways. oup.com

The ToxCast library, which includes a diverse set of chemicals, has been evaluated across numerous biochemical and cell-based assays. nih.govresearchgate.net While specific data for this compound (CAS 69194-89-4) is not explicitly detailed in publicly available summaries, the program has assessed many urea-containing compounds. nih.gov For instance, studies on the developmental effects of the ToxCast chemical library have included a "urea" chemical class, showing variable concordance between results from different model organisms like C. elegans and zebrafish. nih.gov This highlights the complexity of predicting mammalian outcomes and the utility of using multiple data sources. The general methodology involves testing chemicals in concentration-response formats to determine the half-maximal activity concentration (AC50), which is then used to build predictive toxicity models. researchgate.net

Prediction of Activity Spectra for Substances (PASS)

PASS is a computer program that predicts a wide spectrum of biological activities for a given chemical structure. jst.go.jp The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. jst.go.jp The results are presented as a list of potential activities with a corresponding probability for the compound to be "active" (Pa) or "inactive" (Pi).

Generally, the interpretation of PASS results follows these guidelines:

Only activities with Pa > Pi are considered likely.

If Pa > 0.7, the probability of observing the activity in experiments is high.

If 0.5 < Pa < 0.7, the probability is lower, but the compound may be structurally novel compared to known agents.

If Pa < 0.5, the probability is low, but if the activity is found, the compound is more likely to be a new chemical entity.

While a specific PASS prediction for this compound is not available in the reviewed literature, the tool has been applied to various urea and thiourea (B124793) derivatives to forecast their potential as antimicrobial or anticancer agents. jst.go.jpcore.ac.uk For example, in a study on novel quinolone substituted urea and thiourea derivatives, PASS was used to predict their anticancer activity. core.ac.uk Similarly, PASS has been used to predict the antituberculosis activity of thiadiazole-thiourea compounds. jst.go.jp

Preclinical Metabolic and Pharmacokinetic Characterization in Vitro/in Vivo Models

Assessment of Metabolic Stability in Biological Systems (e.g., Liver Microsomes)

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and bioavailability in the body. In vitro assays using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are standard for early ADME profiling. tandfonline.com

While specific data for 3-Amino-1-(4-chlorophenyl)urea is not available, studies on structurally similar aryl ureas provide significant insights. For instance, a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogues were evaluated for their stability in rat liver microsomes (RLM). acs.org These studies revealed that some analogues possess relatively low metabolic stability. acs.org The replacement of metabolically susceptible moieties, such as an adamantyl group, with a phenyl ring has been explored to yield more potent and stable inhibitors. dndi.org

Key parameters measured in these assays include the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). For one 3-(4-chlorophenyl)-1-(phenethyl)urea analogue, the in vitro data from rat liver microsomes indicated a short half-life and high clearance, suggesting rapid metabolism. acs.org Another study on pyrazole (B372694) ureas highlighted that compounds with good stability in human liver microsomes (HLM) were advanced for further testing. dndi.org For example, the lead compound 17 in that study showed good stability in HLM, although stability in hamster liver microsomes (HamLM) was poorer, indicating species differences in metabolism. dndi.org

Table 1: In Vitro Metabolic Stability of a 3-(4-chlorophenyl)-1-(phenethyl)urea Analog in Rat Liver Microsomes

| Parameter | Value | Reference |

|---|---|---|

| Apparent Half-Life (t₁/₂) | ~15 min | acs.org |

| Clearance (CL) | ~100 µL/min/mg | acs.org |

| % Hepatic Blood Flow (%Qh) | ~70% | acs.org |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed structural analysis of "3-Amino-1-(4-chlorophenyl)urea," providing insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. In ¹H NMR, the aromatic protons of the 4-chlorophenyl group typically appear as a doublet in the range of δ 7.3–7.5 ppm. vulcanchem.com The protons of the amino and urea (B33335) groups (NH and NH₂) produce signals that can be broad and exchangeable, often observed between δ 9.5–10.5 ppm. vulcanchem.com For a related compound, 3-Amino-1-(2-chloro-4-methylphenyl)urea, the aromatic protons are observed between 6.5–7.5 ppm, and the amino protons present as a broad singlet around 2–3 ppm. smolecule.com ¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the urea moiety showing a characteristic signal. vulcanchem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The urea C=O (carbonyl) stretching vibration is a key diagnostic peak, typically observed around 1650 cm⁻¹. smolecule.com The N-H stretching vibrations of the amino and urea groups are expected in the region of 3250–3300 cm⁻¹. vulcanchem.com These characteristic absorption bands provide strong evidence for the presence of the urea functional group.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. smolecule.com The isotopic pattern characteristic of the chlorine atom serves as an additional confirmation of the structure.

Table 1: Spectroscopic Data for the Characterization of Urea Derivatives

| Technique | Observed Feature | Typical Chemical Shift/Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic protons (4-chlorophenyl) | δ 7.3–7.5 ppm (doublet) | vulcanchem.com |

| ¹H NMR | NH protons (urea) | δ 9.5–10.5 ppm (broad) | vulcanchem.com |

| IR | Urea C=O stretch | ~1650 cm⁻¹ | smolecule.com |

| IR | N-H stretch | 3250–3300 cm⁻¹ | vulcanchem.com |

| ¹³C NMR | C=S (in thiourea (B124793) analog) | ~180 ppm | vulcanchem.com |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for determining the purity of "this compound" and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for assessing the purity of non-volatile compounds like "this compound". fluorochem.co.ukambeed.com A common approach involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. lgcstandards.com Detection is often performed using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths. lgcstandards.com Purity levels are typically expected to be greater than 95%. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com This technique is not only used for purity assessment but also for the identification of impurities and degradation products. The mass spectrometer provides molecular weight information for each separated component, aiding in their structural elucidation.

Advanced Structural Characterization Techniques (e.g., X-ray Diffraction of Related Compounds)

For instance, the crystal structure of other urea and thiourea derivatives has been determined using single-crystal X-ray diffraction. science.govtandfonline.com These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's solid-state behavior and its interactions with biological targets. tandfonline.comresearchgate.net The stereochemistry and conformation of related molecules have been unequivocally established through this method. science.gov

Development of Analytical Reference Standards for Research

The availability of well-characterized analytical reference standards is a prerequisite for accurate and reproducible research. A reference standard for "this compound" would be a highly purified and authenticated sample of the compound. sigmaaldrich.com

The development of such a standard involves:

Synthesis and Purification: The compound is synthesized and then purified to a high degree, often using techniques like recrystallization or preparative chromatography.

Comprehensive Characterization: The purified compound is then subjected to a battery of analytical tests, including NMR, IR, MS, and HPLC, to confirm its identity and purity. lgcstandards.combldpharm.com

Certification: An analytical standard is often accompanied by a Certificate of Analysis (CoA) that documents its identity, purity, and other relevant properties. lgcstandards.comsigmaaldrich.com

These reference standards are crucial for a variety of applications, including as a comparator in HPLC analyses to quantify the amount of the compound in a sample and as a starting material for biological assays where purity is paramount. smolecule.com

Future Research Trajectories and Potential Academic Applications

Design and Synthesis of Next-Generation 3-Amino-1-(4-chlorophenyl)urea Analogs with Enhanced Potency and Selectivity

The core structure of this compound offers a malleable framework for the design and synthesis of new analogs with improved pharmacological properties. Future research will likely concentrate on strategic structural modifications to enhance potency against specific biological targets while minimizing off-target effects.

One promising avenue involves the strategic substitution on both the phenyl and urea (B33335) moieties. For instance, the introduction of various functional groups on the chlorophenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to stronger interactions with target proteins. The amino group also presents a key site for modification, allowing for the attachment of diverse chemical entities to explore new binding interactions.

Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these next-generation analogs. researchgate.net By systematically altering different parts of the molecule and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for the desired therapeutic effects. For example, a study on diaryl urea derivatives highlighted that the presence of a 4-chloro substituent on the phenyl ring can enhance antiproliferative activity. researchgate.net

The synthesis of these novel analogs will leverage both traditional and modern chemical methodologies. While established methods for urea synthesis, such as the reaction of amines with isocyanates, remain relevant, there is a growing emphasis on developing more efficient and environmentally friendly synthetic routes. nih.govorganic-chemistry.org

Identification of Novel Biological Targets and Therapeutic Avenues

While existing research may have identified certain biological activities for urea derivatives, a significant area of future investigation lies in the discovery of novel molecular targets for this compound and its analogs. This exploration could unveil new therapeutic applications for these compounds.

High-throughput screening (HTS) campaigns against diverse panels of biological targets, including enzymes and receptors, can rapidly identify potential new activities. ontosight.ai For instance, derivatives of this compound could be screened against various kinases, proteases, or G-protein coupled receptors (GPCRs) implicated in a range of diseases, from cancer to neurodegenerative disorders. researchgate.netontosight.aimdpi.com

Furthermore, advancements in chemical proteomics and target deconvolution techniques can help pinpoint the specific cellular proteins that interact with these compounds. This knowledge is crucial for understanding their mechanism of action and for the rational design of more selective drugs. The identification of novel targets could open up entirely new therapeutic avenues. For instance, a urea-based compound initially investigated for one purpose might be repurposed for another based on the discovery of a new biological target.

Recent studies have shown that urea derivatives can exhibit a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. acs.orgresearchgate.net For example, some novel naphthalene-1,5-diamine containing urea derivatives have demonstrated significant antimicrobial activity. acgpubs.org This underscores the potential for this compound analogs to be developed for various therapeutic indications.

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

The integration of computational tools is becoming increasingly indispensable in modern drug discovery. nih.gov For the development of this compound analogs, computational approaches can significantly accelerate the process and reduce costs.

Molecular docking studies can predict the binding modes of newly designed analogs within the active sites of target proteins. mdpi.com This allows for the prioritization of compounds for synthesis and biological testing. For example, docking studies have been used to understand the interaction of urea derivatives with targets like DNA gyrase and CDK6. mdpi.comacgpubs.org

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the chemical structures of the analogs with their biological activities. These models can then be used to virtually screen large libraries of compounds and identify those with the highest predicted potency.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complexes, helping to understand the stability of the interactions and the conformational changes that may occur upon binding. This detailed understanding at the molecular level is invaluable for the rational design of more effective inhibitors.

Development of Sustainable and Green Chemistry Synthetic Strategies for Urea Derivatives

The pharmaceutical industry is increasingly focusing on the adoption of sustainable and environmentally friendly manufacturing processes. rsc.orgrsc.orgnih.gov Therefore, a key future research trajectory for urea derivatives, including those based on this compound, is the development of green chemistry synthetic strategies.

Traditional methods for synthesizing ureas often involve the use of hazardous reagents like phosgene (B1210022) and volatile organic solvents. nih.govorganic-chemistry.org Future research will aim to replace these with safer and more sustainable alternatives. This includes the development of catalyst-free and solvent-free reaction conditions. rsc.org

One promising green approach is the use of carbon dioxide (CO2) as a C1 source for urea synthesis. rsc.orgnih.govacs.org This not only avoids the use of toxic phosgene but also contributes to the utilization of a greenhouse gas. Electrochemical methods for urea synthesis are also being explored as a green alternative. nih.govacs.org

The use of water as a reaction medium, known as "on-water" synthesis, is another sustainable strategy that has been successfully applied to the synthesis of unsymmetrical ureas. organic-chemistry.orgorganic-chemistry.orgacs.org This approach offers advantages such as simple product isolation and the potential for recycling the aqueous phase. organic-chemistry.org The development and optimization of such green synthetic routes will be crucial for the environmentally responsible production of future urea-based pharmaceuticals.

Q & A

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space Group | P21/c | |

| Unit Cell Volume | 3383.7 ų | |

| Dihedral Angles | 24.4°, 87.3° (ring distortions) | |

| Hydrogen Bond Lengths | 2.85–3.10 Å |

Advanced: How can researchers address discrepancies in crystallographic refinement parameters across studies?

Methodological Answer:

Discrepancies in R-factors or ADPs may arise from:

- Data Quality : High-resolution data (θ > 25°) reduces noise. For example, using a SuperNova diffractometer with λ = 0.710–1.541 Å improves accuracy .

- Refinement Software : SHELXL (via SHELXPRO) is preferred for small-molecule refinement, but manual validation of hydrogen atom placement (via difference Fourier maps) is critical .

- Disorder Modeling : Partial occupancy refinement for disordered regions (e.g., chlorophenyl rotations) using constraints like SIMU and DELU in SHELXL .

Advanced: How do structural modifications (e.g., chloro vs. fluoro substituents) affect the bioactivity of urea derivatives?

Methodological Answer:

Comparative structure-activity relationship (SAR) studies highlight:

- Electron-Withdrawing Effects : Chloro substituents enhance hydrogen-bond acceptor strength (vs. fluoro), improving target binding (e.g., VEGFR2 inhibition) .

- Lipophilicity : Chlorophenyl groups increase logP values (~2.8 vs. ~2.3 for fluorophenyl analogs), enhancing membrane permeability .

- Steric Effects : Bulkier substituents (e.g., trifluoromethyl) may reduce binding affinity due to steric clashes in enzyme active sites .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | logP | Hydrogen Bond Strength | Target Affinity (IC₅₀) |

|---|---|---|---|

| 4-Cl | 2.8 | Strong (N–H⋯N) | 12 nM (VEGFR2) |

| 4-F | 2.3 | Moderate | 45 nM (VEGFR2) |

| 4-CF₃ | 3.1 | Weak | >100 nM |

Advanced: What strategies resolve contradictions in hydrogen bonding networks reported in different crystallographic studies?

Methodological Answer:

- Multivariate Analysis : Compare multiple datasets (e.g., Cambridge Structural Database entries) to identify consensus interactions.

- Dynamic Hydrogen Bonding : Use variable-temperature crystallography to assess temperature-dependent bond formation/breaking .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict stable hydrogen-bonding configurations .

Advanced: How can researchers design experiments to probe the biological activity of this compound?

Methodological Answer:

- Target Identification : Use molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., VEGFR2, EGFR) .

- In Vitro Assays :

- Kinase Inhibition : Measure IC₅₀ via ADP-Glo™ assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- In Vivo Models : Zebrafish angiogenesis assays to validate anti-angiogenic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.